4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is carried out using formic acid as a medium. The oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole derivative . This method is metal-free, cost-effective, and offers excellent yields (98-99%).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-diphenylpyrazole-4-propionic acid
- 1,3-diphenyl-1H-pyrazole-4-carbonitrile
Uniqueness
4-propanoylphenyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H20N2O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(4-propanoylphenyl) 1,3-diphenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C25H20N2O3/c1-2-23(28)18-13-15-21(16-14-18)30-25(29)22-17-27(20-11-7-4-8-12-20)26-24(22)19-9-5-3-6-10-19/h3-17H,2H2,1H3 |
InChI Key |
ZJSLVBZABINZOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.